(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Overview
Description
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its chiral properties and its role in asymmetric synthesis and catalysis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (R)-1-phenylethylamine with chloroacetic acid in the presence of a suitable base.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: (R)-2-Amino-N-(1-phenylethyl)-acetamide oxo derivatives.
Reduction: (R)-2-Amino-N-(1-phenylethyl)-acetamide amine derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Chemistry: The compound is used in asymmetric synthesis and catalysis, providing chiral intermediates for pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of chiral catalysts and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through its chiral center, which influences the stereochemistry of reactions. The molecular targets and pathways involved include interactions with enzymes and receptors that are sensitive to chirality.
Comparison with Similar Compounds
(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
(R)-2-Amino-N-(2-phenylethyl)-acetamide hydrochloride
(R)-2-Amino-N-(3-phenylpropyl)-acetamide hydrochloride
Uniqueness: The (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is unique due to its specific chiral center and its ability to induce asymmetry in chemical reactions, which is not as pronounced in its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
2-amino-N-[(1R)-1-phenylethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGGHCXBYZDPC-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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